2-Methoxy-5-(trifluoromethyl)cinnamic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Cinnamic acid, a related compound, is known to be a central intermediate in the biosynthesis of various natural products .
Mode of Action
Cinnamic acid derivatives have been reported to exhibit significant anti-tb activity when an electron-withdrawing group is present on the para position of the phenyl ring .
Biochemical Pathways
Cinnamic acid is known to be involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)cinnamic acid. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .
Biological Activity
2-Methoxy-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group and a trifluoromethyl group attached to the cinnamic acid backbone. This unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets .
Antioxidant Activity
Research indicates that compounds related to cinnamic acids exhibit significant antioxidant properties. The antioxidant activity of this compound can be compared to its parent compound, with studies showing that derivatives often enhance this activity due to structural modifications .
Table 1: Comparison of Antioxidant Activities
Compound | IC50 (µM) |
---|---|
This compound | TBD |
Cinnamic Acid | 243.84 |
3,4,5-Trimethoxycinnamic Acid | TBD |
Anti-inflammatory Effects
Cinnamic acid derivatives have shown potential anti-inflammatory effects. In animal models, compounds similar to this compound have been observed to reduce inflammation markers, suggesting a role in managing inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of cinnamic acid derivatives. The structure-activity relationship (SAR) indicates that modifications such as the trifluoromethyl group can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating significant antiproliferative effects .
Table 2: Anticancer Activity of Cinnamic Acid Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
p-Methoxycinnamic Acid | HT-29 | 36 |
Caffeic Acid | WiDr | 30.8 |
Case Studies
- Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like this compound significantly reduced lesion sizes compared to control groups .
- Cell Cycle Alteration : Another study focused on the effect of cinnamic acid derivatives on cell cycle progression in cancer cells. The findings revealed that these compounds could induce cell cycle arrest, leading to apoptosis in malignant cells .
Properties
IUPAC Name |
(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJHQWJVWEASH-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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